molecular formula C14H26O2 B1235037 trans-Tetradec-11-enoic acid

trans-Tetradec-11-enoic acid

Cat. No.: B1235037
M. Wt: 226.35 g/mol
InChI Key: FWWOMPFHMRPXIH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-tetradecenoic acid is a tetradecenoic acid having its double bond in the 11-position.

Scientific Research Applications

Marine Environment Applications

Research has shown that cis-vaccenic acid, closely related to trans-Tetradec-11-enoic acid, has significant relevance in the marine environment. It's used as a bacterial biomarker. Studies have explored the photodegradation products of cis-vaccenic acid in marine bacteria, providing insight into the biogeochemical processes in the ocean. This research suggests that the photodegradation of heterotrophic bacteria attached to senescent phytoplanktonic cells is a likely source of cis-vaccenic acid oxidation products detected in situ (Rontani et al., 2003).

Plant Chemistry

In the field of plant chemistry, this compound has been identified in the flowers and seed pods of Impatiens glandulifera (Himalayan balsam). Its structural characterization contributes to our understanding of the complex chemical makeup of plants, which can have implications for ecology and pharmacology (Ortin & Evans, 2013).

Insect Pheromones

The compound has been synthesized as a component of the pheromones of many species of insects, particularly in the order Lepidoptera. This synthesis plays a crucial role in the study of insect behavior and pest control strategies (Odinokov et al., 2004).

Fluorophore Targeting in Cellular Studies

In cell biology, derivatives of this compound have been used for specific fluorescence labeling of proteins. This is crucial for studying protein functions and interactions within living cells, enhancing our understanding of cellular processes (Liu et al., 2012).

Bioconversion in Humans

Studies have investigated the bioconversion of vaccenic acid (closely related to this compound) to conjugated linoleic acid in humans. This has implications for understanding the metabolism of dietary fats and their role in human health (Turpeinen et al., 2002).

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(E)-tetradec-11-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-4H,2,5-13H2,1H3,(H,15,16)/b4-3+

InChI Key

FWWOMPFHMRPXIH-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCCCCC(=O)O

SMILES

CCC=CCCCCCCCCCC(=O)O

Canonical SMILES

CCC=CCCCCCCCCCC(=O)O

Synonyms

11-tetradecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Tetradec-11-enoic acid
Reactant of Route 2
Reactant of Route 2
trans-Tetradec-11-enoic acid
Reactant of Route 3
Reactant of Route 3
trans-Tetradec-11-enoic acid
Reactant of Route 4
trans-Tetradec-11-enoic acid
Reactant of Route 5
trans-Tetradec-11-enoic acid
Reactant of Route 6
trans-Tetradec-11-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.